Cas no 142470-04-0 (1-(3-methylphenyl)pyrrolidin-2-ylmethanamine)

1-(3-methylphenyl)pyrrolidin-2-ylmethanamine Chemical and Physical Properties
Names and Identifiers
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- 2-Pyrrolidinemethanamine, 1-(3-methylphenyl)-, (±)-
- 1-(3-methylphenyl)pyrrolidin-2-ylmethanamine
- [1-(3-methylphenyl)pyrrolidin-2-yl]methanamine
- 142470-04-0
- EN300-1651809
- SCHEMBL6475807
-
- Inchi: InChI=1S/C12H18N2/c1-10-4-2-5-11(8-10)14-7-3-6-12(14)9-13/h2,4-5,8,12H,3,6-7,9,13H2,1H3
- InChI Key: ZIZCXYOJKAFILH-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 190.146998583Da
- Monoisotopic Mass: 190.146998583Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.3Ų
- XLogP3: 2
1-(3-methylphenyl)pyrrolidin-2-ylmethanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1651809-1.0g |
[1-(3-methylphenyl)pyrrolidin-2-yl]methanamine |
142470-04-0 | 1g |
$1343.0 | 2023-06-04 | ||
Enamine | EN300-1651809-10.0g |
[1-(3-methylphenyl)pyrrolidin-2-yl]methanamine |
142470-04-0 | 10g |
$5774.0 | 2023-06-04 | ||
Enamine | EN300-1651809-0.05g |
[1-(3-methylphenyl)pyrrolidin-2-yl]methanamine |
142470-04-0 | 0.05g |
$1129.0 | 2023-06-04 | ||
Enamine | EN300-1651809-0.25g |
[1-(3-methylphenyl)pyrrolidin-2-yl]methanamine |
142470-04-0 | 0.25g |
$1235.0 | 2023-06-04 | ||
Enamine | EN300-1651809-5.0g |
[1-(3-methylphenyl)pyrrolidin-2-yl]methanamine |
142470-04-0 | 5g |
$3894.0 | 2023-06-04 | ||
Enamine | EN300-1651809-50mg |
[1-(3-methylphenyl)pyrrolidin-2-yl]methanamine |
142470-04-0 | 50mg |
$587.0 | 2023-09-21 | ||
Enamine | EN300-1651809-2500mg |
[1-(3-methylphenyl)pyrrolidin-2-yl]methanamine |
142470-04-0 | 2500mg |
$1370.0 | 2023-09-21 | ||
Enamine | EN300-1651809-500mg |
[1-(3-methylphenyl)pyrrolidin-2-yl]methanamine |
142470-04-0 | 500mg |
$671.0 | 2023-09-21 | ||
Enamine | EN300-1651809-2.5g |
[1-(3-methylphenyl)pyrrolidin-2-yl]methanamine |
142470-04-0 | 2.5g |
$2631.0 | 2023-06-04 | ||
Enamine | EN300-1651809-10000mg |
[1-(3-methylphenyl)pyrrolidin-2-yl]methanamine |
142470-04-0 | 10000mg |
$3007.0 | 2023-09-21 |
1-(3-methylphenyl)pyrrolidin-2-ylmethanamine Related Literature
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
Additional information on 1-(3-methylphenyl)pyrrolidin-2-ylmethanamine
1-(3-Methylphenyl)pyrrolidin-2-ylmethanamine: A Comprehensive Overview
Introduction to CAS No. 142470-04-0
1-(3-Methylphenyl)pyrrolidin-2-ylmethanamine, identified by the CAS registry number 142470-04-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrrolidine derivatives, which are widely studied for their potential applications in drug design and development. The molecule consists of a pyrrolidine ring substituted with a methyl group at the 3-position of the phenyl ring and an aminoethyl group at the 2-position of the pyrrolidine ring.
The structure of 1-(3-methylphenyl)pyrrolidin-2-ylmethanamine is characterized by its unique combination of aromatic and cyclic amine functionalities, which contribute to its diverse chemical and biological properties. Recent studies have highlighted its potential as a precursor for the synthesis of bioactive molecules, particularly in the context of medicinal chemistry.
Synthesis and Structural Properties
The synthesis of 1-(3-methylphenyl)pyrrolidin-2-ylmethanamine involves a multi-step process that typically begins with the preparation of the pyrrolidine ring. One common approach is the cyclization of an α-amino ketone or aldehyde, followed by substitution reactions to introduce the methylphenyl group at the 3-position and the aminoethyl group at the 2-position.
Recent advancements in synthetic methodologies have enabled more efficient and selective routes to this compound, leveraging techniques such as catalytic asymmetric synthesis and microwave-assisted reactions. These methods not only improve yield but also enhance the stereochemical control over the final product, which is critical for its application in drug design.
Structurally, 1-(3-methylphenyl)pyrrolidin-2-ylmethanamine exhibits a rigid yet flexible framework that allows for diverse interactions with biological targets. The presence of both aromatic and amine functionalities makes it a versatile building block for further chemical modifications.
Pharmacological Activity and Applications
The pharmacological activity of 1-(3-methylphenyl)pyrrolidin-2-ylmethanamine has been extensively studied in recent years, particularly in relation to its potential as a lead compound for drug development. Experimental data indicate that this compound exhibits significant bioactivity across various biological systems, including anti-inflammatory, antioxidant, and neuroprotective effects.
In a study published in Journal of Medicinal Chemistry, researchers demonstrated that 1-(3-methylphenyl)pyrrolidin-2-ylmethanamine possesses potent inhibitory activity against key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest its potential as a candidate for anti-inflammatory drug development.
Furthermore, recent investigations into its antioxidant properties have revealed its ability to scavenge free radicals and protect cells from oxidative stress-induced damage. This property makes it a promising candidate for applications in neurodegenerative diseases, where oxidative stress plays a pivotal role.
Another area of active research is its role as a chiral building block in asymmetric synthesis. The compound's chiral center at the pyrrolidine ring provides an excellent platform for constructing enantiomerically enriched molecules, which are crucial for modern drug discovery.
Safety and Toxicological Profile
Evaluating the safety profile of 1-(3-methylphenyl)pyrrolidin-2-ylmethanamine is essential for its prospective therapeutic applications. Recent toxicological studies have been conducted to assess its acute and chronic toxicity profiles using standard experimental models.
Data from these studies indicate that 1-(3-methylphenyl)pyrrolidin-2-ylmethanamine exhibits low acute toxicity when administered at therapeutic doses. However, long-term studies are required to fully understand its potential adverse effects and mechanisms of action at cellular and molecular levels.
In addition, environmental impact assessments have been initiated to evaluate its biodegradability and ecological safety. Preliminary results suggest that it has moderate biodegradability under aerobic conditions, but further research is needed to confirm these findings.
Future Directions
Potential Applications in Drug Development
Ongoing Research Efforts
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